An In-depth Technical Guide to Diisopropyl Chlorophosphate
An In-depth Technical Guide to Diisopropyl Chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diisopropyl chlorophosphate, a key reagent in organic synthesis and pharmaceutical development. This document outlines its chemical properties, synthesis, applications, and safety protocols, presented in a format tailored for scientific and research applications.
Chemical Identification and Properties
Diisopropyl chlorophosphate, also known as diisopropyl phosphorochloridate, is an important phosphorylating agent.[1] Its fundamental properties are summarized below.
Table 1: Chemical Identifiers for Diisopropyl Chlorophosphate
| Identifier | Value |
| CAS Number | 2574-25-6 |
| Molecular Formula | C₆H₁₄ClO₃P |
| IUPAC Name | di(propan-2-yl) phosphorochloridate |
| Synonyms | Diisopropyl phosphorochloridate, Phosphorochloridic acid diisopropyl ester |
| InChI Key | GUFGWNUUDBGEGH-UHFFFAOYSA-N |
| SMILES String | CC(C)OP(Cl)(=O)OC(C)C |
Table 2: Physicochemical Properties of Diisopropyl Chlorophosphate
| Property | Value |
| Molecular Weight | 200.60 g/mol [2] |
| Appearance | Colorless to yellowish liquid[3] |
| Density | ~1.025 g/mL[3] |
| Boiling Point | 97-98 °C[3] |
| Refractive Index (n20/D) | 1.417 |
| Solubility | Soluble in organic solvents like alcohol and ether; insoluble in water.[3] |
Synthesis of Diisopropyl Chlorophosphate
The synthesis of diisopropyl chlorophosphate can be achieved through various methods. One common approach involves the reaction of phosphorus trichloride (B1173362) with isopropyl alcohol. A detailed experimental protocol for a related synthesis is described below, which can be adapted for diisopropyl chlorophosphate.
Experimental Protocol: Representative Synthesis via Phosphorylation
This protocol is based on general methods for the synthesis of organophosphates.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Isopropyl alcohol (Propan-2-ol)
-
Anhydrous base (e.g., Pyridine (B92270) or Triethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (B109758) or Diethyl ether)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Condenser
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Under an inert atmosphere (N₂ or Ar), a solution of isopropyl alcohol (2.2 equivalents) and anhydrous pyridine (2.2 equivalents) in anhydrous dichloromethane is prepared in a three-necked flask cooled in an ice bath.
-
Phosphorus oxychloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred alcohol-pyridine solution via a dropping funnel. The temperature should be maintained at 0-5 °C during the addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of cold water or a dilute acid solution.
-
The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure diisopropyl chlorophosphate.
Safety Precautions:
-
The reaction should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
Diagram of Synthesis Workflow:
Applications in Research and Drug Development
Diisopropyl chlorophosphate is a versatile reagent primarily used as a phosphorylating agent in organic synthesis.[1][3] Its applications are crucial in the pharmaceutical industry for the synthesis of complex molecules.
-
Synthesis of Active Pharmaceutical Ingredients (APIs): It serves as a key building block in the production of various APIs.[1]
-
Enzyme Inhibitors: It is used in the creation of enzyme inhibitors, particularly those targeting serine proteases and acetylcholinesterase.[1]
-
Nucleoside Analogs: The ability to introduce phosphate (B84403) groups makes it valuable in the synthesis of nucleoside analogs, which are often used as antiviral or anticancer agents.[1]
Mechanism of Action: Cholinesterase Inhibition
While specific signaling pathway data for diisopropyl chlorophosphate is not extensively published, its structural similarity to other organophosphates like diisopropyl fluorophosphate (B79755) (DFP) suggests a primary mechanism of action as a cholinesterase inhibitor.[4][5] Organophosphates act as irreversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).
The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors. This results in a range of physiological effects.
Diagram of Acetylcholinesterase Inhibition:
Safety and Handling
Diisopropyl chlorophosphate is a hazardous substance and must be handled with extreme caution.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H300: Fatal if swallowed[2] |
| Acute Toxicity, Dermal | H310: Fatal in contact with skin[2] |
| Acute Toxicity, Inhalation | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[2] |
Handling and Storage:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[6]
-
It is hygroscopic and moisture-sensitive.[6]
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and wash the skin with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
References
- 1. nbinno.com [nbinno.com]
- 2. Diisopropyl Phosphorochloridate | C6H14ClO3P | CID 164989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Diisopropyl fluorophosphate - Wikipedia [en.wikipedia.org]
- 5. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diisopropyl chlorophosphate | 2574-25-6 [chemicalbook.com]
